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molecular formula C28H29FIN5O5S B611465 Trametinib CAS No. 1187431-43-1

Trametinib

Cat. No. B611465
M. Wt: 693.5 g/mol
InChI Key: OQUFJVRYDFIQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181243B2

Procedure details

Dimethyl sulfoxide (3 mL) was added to trametinib (90 mg) and the mixture was treated by ultrasound at 40 KHz for 5 minutes. The mixture suspension was stirred at room temperature for 10 days to crystallize and then centrifuged. The precipitate was collected and dried under reduced pressure at 40° C. for 16 hours to give trametinib dimethyl sulfoxide solvate Form M (78.3 mg, yield 77.2%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5]([NH:10][C:11]2[CH:12]=[CH:13][C:14]([I:18])=[CH:15][C:16]=2[F:17])=[C:4]2[C:19]([N:21]([CH:35]3[CH2:37][CH2:36]3)[C:22]([N:24]([C:25]3[CH:26]=[CH:27][CH:28]=[C:29]([NH:31][C:32]([CH3:34])=[O:33])[CH:30]=3)[C:3]=12)=[O:23])=[O:20].[CH3:38][S:39]([CH3:41])=[O:40]>>[CH3:1][C:2]1[C:7](=[O:8])[N:6]([CH3:9])[C:5]([NH:10][C:11]2[CH:12]=[CH:13][C:14]([I:18])=[CH:15][C:16]=2[F:17])=[C:4]2[C:19]([N:21]([CH:35]3[CH2:36][CH2:37]3)[C:22]([N:24]([C:25]3[CH:26]=[CH:27][CH:28]=[C:29]([NH:31][C:32]([CH3:34])=[O:33])[CH:30]=3)[C:3]=12)=[O:23])=[O:20].[CH3:38][S:39]([CH3:41])=[O:40] |f:2.3|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
CC1=C2C(=C(N(C1=O)C)NC=3C=CC(=CC3F)I)C(=O)N(C(=O)N2C=4C=CC=C(C4)NC(=O)C)C5CC5
Name
Quantity
3 mL
Type
reactant
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture suspension was stirred at room temperature for 10 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was treated by ultrasound at 40 KHz for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 d
Name
Type
product
Smiles
CC1=C2C(=C(N(C1=O)C)NC=3C=CC(=CC3F)I)C(=O)N(C(=O)N2C=4C=CC=C(C4)NC(=O)C)C5CC5.CS(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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